molecular formula C20H17N3O4S2 B12142331 5-(3-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12142331
M. Wt: 427.5 g/mol
InChI Key: PQIVRNKNQUHVSA-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2-one core substituted with a 3-ethoxyphenyl group at position 5, a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 1, and a thiophene-2-carbonyl group at position 2.

  • Multicomponent cyclization (e.g., reactions between thiadiazole derivatives and substituted pyrrolones).
  • Functionalization via nucleophilic acyl substitution (e.g., thiophene-2-carbonyl incorporation) .

Properties

Molecular Formula

C20H17N3O4S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H17N3O4S2/c1-3-27-13-7-4-6-12(10-13)16-15(17(24)14-8-5-9-28-14)18(25)19(26)23(16)20-22-21-11(2)29-20/h4-10,16,25H,3H2,1-2H3

InChI Key

PQIVRNKNQUHVSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

The compound 5-(3-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N2O3S
Molecular Weight356.44 g/mol
IUPAC Name5-(3-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

The biological activity of the compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The presence of thiadiazole and thiophene moieties is known to enhance antimicrobial properties.
  • Anticancer Properties : The compound's ability to inhibit specific kinases involved in cell proliferation has been noted in several studies.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

  • Study on Antifungal Activity : Compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/ml against Candida albicans .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar frameworks:

  • Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that related compounds exhibited GI50 values ranging from 0.018 to 9.98 μM .
  • Mechanistic Insights : The inhibition of kinases like EGFR has been linked to the anticancer activity of similar compounds, suggesting that the target pathways may be relevant for this compound as well .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on breast cancer cells (MDA-MB-468). It was found to significantly reduce cell viability and induce apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial activity, derivatives were tested against a panel of bacterial strains, yielding promising results with significant inhibition observed at low concentrations .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized and evaluated for their antifungal activity against several fungal strains such as Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici. The results indicated that certain derivatives exhibited significant antifungal activity with effective concentrations (EC50) ranging from 5.52 to 9.97 µg/mL, outperforming traditional antifungal agents like drazoxolon .

Anticancer Potential

The anticancer potential of compounds containing thiadiazole and thiophene rings has been investigated through various in vitro studies. For example, derivatives similar to the target compound have shown promising cytotoxic effects against cancer cell lines. A study reported that certain 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure can enhance their efficacy .

Synthesis and Characterization

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step reactions starting from readily available precursors. The synthesis may include:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the thiophene and thiadiazole moieties through electrophilic substitution or coupling reactions.
  • Functionalization with hydroxy and ethoxy groups to enhance solubility and bioactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case studies involving this compound or its derivatives often focus on:

  • In vitro assays : Evaluating the biological activity against specific pathogens or cancer cell lines.
  • Molecular docking studies : Predicting the interaction of these compounds with biological targets at the molecular level.

For instance, molecular docking studies have been conducted to elucidate the binding affinity of various thiadiazole derivatives to specific enzymes involved in fungal metabolism or cancer progression .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Substituent at Position 5 Substituent at Position 1 Key Functional Groups Hypothesized Impact
Target Compound 3-Ethoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 3-Hydroxy, Thiophene-2-carbonyl Enhanced solubility (ethoxy group), Thiadiazole-mediated bioactivity
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one 4-Methylphenyl 1,3,4-Thiadiazol-2-yl 3-Hydroxy, Thiophene-2-carbonyl Reduced solubility (methyl vs. ethoxy), Potential steric hindrance differences
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile - 5-Methyl-1,3,4-thiadiazol-2-yl Thioacetyl, Pyrazole Increased lipophilicity (thioacetyl group), Distinct heterocyclic core (pyrazole vs. pyrrolone)

Key Observations:

Substituent Position and Polarity :

  • The 3-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl analogue due to the ethoxy group's electron-donating and polar nature .
  • The absence of a methyl group on the thiadiazole ring in the target compound (vs. the 5-methyl substitution in ) may alter electronic effects or steric interactions in binding environments.

Heterocyclic Core Differences :

  • The pyrrol-2-one core in the target compound differs from pyrazole derivatives (e.g., ), which may influence tautomerization behavior and hydrogen-bonding capacity.

Thiophene-2-carbonyl vs. This contrasts with thioacetyl or propanoyl groups in pyrazole derivatives , which may prioritize hydrophobic interactions.

Insights:

  • The target compound’s synthesis may share steps with , such as Pd-catalyzed cross-coupling for thiophene incorporation, though yields for similar reactions are moderate (~46%).
  • Melting Points : Thiadiazole-containing compounds (e.g., ) exhibit high melting points (>180°C), suggesting thermal stability, which may extend to the target compound.

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